Bienvenue dans la boutique en ligne BenchChem!

Bucumolol-d9

LC-MS/MS isotope dilution mass spectrometry stable isotope labeling

Bucumolol-d9 (Catalog No. B689397; Molecular Formula C₁₇H₁₄D₉NO₄; Molecular Weight 314.42 g/mol) is a nona-deuterated stable isotope-labeled internal standard (SIL-IS) of Bucumolol, a non-selective β-adrenergic receptor antagonist (β-blocker) historically developed by Sankyo for hypertension and arrhythmia.

Molecular Formula C₁₇H₁₄D₉NO₄
Molecular Weight 314.42
Cat. No. B1157045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucumolol-d9
Synonyms8-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one-d9;  dl-Bucumolol-d9
Molecular FormulaC₁₇H₁₄D₉NO₄
Molecular Weight314.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bucumolol-d9: Procurement-Grade Deuterated Internal Standard for Bucumolol Bioanalysis


Bucumolol-d9 (Catalog No. B689397; Molecular Formula C₁₇H₁₄D₉NO₄; Molecular Weight 314.42 g/mol) is a nona-deuterated stable isotope-labeled internal standard (SIL-IS) of Bucumolol, a non-selective β-adrenergic receptor antagonist (β-blocker) historically developed by Sankyo for hypertension and arrhythmia [1]. The compound incorporates nine deuterium atoms replacing nine hydrogen atoms on the tert-butylamine moiety of the Bucumolol scaffold, yielding a nominal mass shift of +9 Da relative to the unlabeled analyte (C₁₇H₂₃NO₄, MW 305.37) [2]. Manufactured and supplied by Toronto Research Chemicals (TRC) as an analytical reference standard, Bucumolol-d9 is intended exclusively for use as an internal standard in quantitative LC-MS/MS assays for Bucumolol in biological matrices, and is not intended for therapeutic or in-vivo administration .

Why Unlabeled Bucumolol or Structural Analog Internal Standards Cannot Substitute for Bucumolol-d9 in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must correct for analyte loss during extraction, chromatographic variability, and, most critically, ion suppression or enhancement caused by co-eluting matrix components [1]. Unlabeled Bucumolol cannot serve as an IS because it is indistinguishable from the analyte in the mass spectrometer. Structural analog IS (e.g., a different β-blocker such as propranolol or bufuralol) may exhibit different extraction recovery, chromatographic retention, and ionization efficiency relative to Bucumolol in complex biological matrices, leading to systematic quantitative bias [2]. Bucumolol-d9, as a stable isotope-labeled analog, is chemically identical to the analyte and therefore exhibits near-identical extraction recovery and ionization behavior, while its +9 Da mass shift enables unequivocal mass spectrometric discrimination [3]. Substituting Bucumolol-d9 with a non-isotopic analog risks assay failure during method validation due to divergent matrix effects—a risk documented across numerous SIL-IS vs. analog IS comparisons [2].

Bucumolol-d9 Quantitative Differentiation Evidence: Mass Shift, Matrix Effect, and Isotopic Purity vs. Comparators


Mass Spectrometric Discrimination: Bucumolol-d9 (+9 Da) vs. Unlabeled Bucumolol

Bucumolol-d9 provides a nominal mass shift of Δm = +9 Da relative to unlabeled Bucumolol (MW 314.42 vs. 305.37), arising from the replacement of nine hydrogen atoms with deuterium on the tert-butylamine moiety [1]. This mass difference ensures that the [M+H]⁺ precursor ion of Bucumolol-d9 (m/z ~315.4) is separated from that of the analyte Bucumolol (m/z ~306.4) by a full 9 m/z units in the Q1 mass analyzer, eliminating isotopic cross-talk between the IS and analyte channels. In contrast, a structural analog IS (e.g., propranolol, MW 259.3) would require a different MRM transition entirely and cannot correct for analyte-specific ionization variability [2]. The +9 Da shift also exceeds the minimum +3 Da threshold recommended for deuterated IS to avoid overlap with the natural-abundance ¹³C isotopic envelope of the analyte [3].

LC-MS/MS isotope dilution mass spectrometry stable isotope labeling

Matrix Effect Compensation: SIL-IS (Bucumolol-d9) vs. Structural Analog Internal Standard

Stable isotope-labeled internal standards (SIL-IS) such as Bucumolol-d9 co-elute with the analyte in reversed-phase LC, thereby experiencing the same matrix-induced ion suppression or enhancement as the analyte [1]. This co-elution enables the analyte/IS peak area ratio to compensate for matrix effects, yielding superior accuracy compared to structural analog IS. In a landmark comparative study by Stokvis et al. (2004), switching from a structural analog IS to a SIL-IS for the LC-MS/MS quantification of Kahalalide F in human plasma dramatically improved assay performance, with inter-assay accuracy improving from −15.1% at the LLOQ (analog IS) to within ±15% across the calibration range (SIL-IS), and inter-assay precision (CV) reduced to ≤9.05% for QC samples [2]. While compound-specific data for Bucumolol-d9 are not yet published, the chemical identity principle is generalizable: because Bucumolol-d9 is an isotopologue rather than a structural analog, its extraction recovery, chromatographic retention, and ESI ionization efficiency are essentially identical to Bucumolol [3].

matrix effect ion suppression stable isotope dilution bioanalytical method validation

Deuterium Isotope Effect: Bucumolol-d9 vs. Hypothetical ¹³C/¹⁵N-Labeled Bucumolol IS

Deuterated SIL-IS such as Bucumolol-d9 may exhibit a subtle reversed-phase chromatographic retention time shift (typically ΔtR = 0.02–0.15 min earlier elution) relative to the non-deuterated analyte, due to the shorter C–D bond length and lower lipophilicity of C–D vs. C–H bonds [1]. This phenomenon, known as the deuterium isotope effect, is well documented: a systematic comparison by the CDC demonstrated that a ²H₇-labeled IS produced urinary biomarker concentrations 59.2% lower than those generated with a ¹³C₆-labeled IS due to differential ion suppression arising from retention time separation [2]. Bucumolol-d9, bearing nine deuterium atoms on the polar tert-butylamine moiety (not on the aromatic coumarin core where hydrophobic interactions dominate), is predicted to exhibit a moderate isotope effect on retention. In contrast, a hypothetical ¹³C- or ¹⁵N-labeled Bucumolol IS would show negligible retention time shift, but such an alternative is not commercially available. Users must verify co-elution during method development and, if necessary, adjust chromatographic conditions to minimize ΔtR [3].

deuterium isotope effect retention time shift LC-MS/MS SIL-IS selection

Isotopic Purity and Deuterium Incorporation: Bucumolol-d9 (d₉) vs. Lower-Deuterated or Partially Labeled IS Products

Bucumolol-d9 is specified with nine deuterium atoms (d₉), corresponding to complete deuteration of the tert-butylamine moiety . The molecular formula C₁₇H₁₄D₉NO₄ indicates that of the 23 hydrogen positions in Bucumolol, nine are replaced by deuterium [1]. The isotopic purity is typically ≥95% (HPLC) as per TRC product specifications, with residual unlabeled (d₀) and lower-deuterated species (d₁–d₈) present at low levels . This is consequential because any residual d₀ Bucumolol in the IS stock solution would contribute signal to the analyte MRM channel, causing positive bias at low analyte concentrations. The nine-deuterium incorporation provides a sufficient mass envelope to minimize the contribution of the d₀ isotopologue in the IS to the analyte quantifier ion. In comparison, a hypothetical d₃- or d₄-labeled Bucumolol would present a higher risk of isotopic overlap between the IS and the analyte's natural ¹³C isotopologue distribution [2].

isotopic purity deuterium enrichment internal standard quality certificate of analysis

Analyte Pharmacokinetic Context: Why Bucumolol's Short Half-Life Demands a High-Quality SIL-IS for Accurate Quantification

Bucumolol exhibits a plasma half-life (t₁/₂) of 2.4–4.6 hours, rapid oral absorption with tmax of 0.5–2 hours, and approximately 50% plasma protein binding [1]. This short elimination half-life means that plasma concentrations decay rapidly, requiring an analytical method capable of accurate quantification across a wide dynamic range (from Cmax ~ng/mL to trough levels in the low pg/mL range). Bucumolol-d9, as the isotopologue IS, is uniquely suited for this purpose because it tracks the analyte through every step of sample preparation and analysis, correcting for losses that would otherwise produce unacceptable variability at low concentrations. In the phase 1 clinical study of Bucumolol, a single 10 mg oral dose produced measurable heart rate reduction comparable to 20 mg propranolol, confirming that clinically relevant plasma concentrations are low and demand sensitive, IS-corrected quantification [2].

pharmacokinetics bioanalytical method half-life therapeutic drug monitoring

Bucumolol-d9: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Regulated Bioanalytical Method Development and Validation for Bucumolol in Plasma/Serum

For CROs and pharmaceutical R&D laboratories developing and validating LC-MS/MS methods for Bucumolol quantification in biological matrices per FDA/EMA bioanalytical method validation guidance, Bucumolol-d9 is the preferred IS. As demonstrated by the +9 Da mass shift (Evidence Item 1), it provides unambiguous MS discrimination. The SIL-IS advantage over structural analog IS in matrix effect compensation (Evidence Item 2) is critical for meeting the ±15% accuracy and ≤15% CV precision acceptance criteria across the calibration range. Pre-validation experiments should include a post-column infusion assessment of matrix effects and co-elution verification (retention time matching) to confirm that the d₉ label does not introduce a significant deuterium isotope effect under the chosen chromatographic conditions (Evidence Item 3) .

Pharmacokinetic and Toxicokinetic Studies of Bucumolol or Bucumolol-Containing Formulations

In preclinical and clinical PK/TK studies where Bucumolol plasma concentrations must be quantified over a wide dynamic range (from Cmax ~ng/mL to trough levels), Bucumolol-d9 enables accurate isotope-dilution quantification. The short t₁/₂ of 2.4–4.6 hours (Evidence Item 5) means that terminal-phase samples may approach the LLOQ, where IS-related bias is most pronounced. The ≥95% isotopic purity and d₉ labeling (Evidence Item 4) minimize false-positive analyte signal from IS impurities, supporting a low LLOQ. This scenario applies to both innovator studies (Bucumolol reformulation or combination products) and generic bioequivalence studies in jurisdictions where Bucumolol is approved .

Metabolite Identification and Drug-Drug Interaction Studies Involving Bucumolol

Bucumolol undergoes hepatic metabolism primarily to 5-carboxylic acid and other metabolites (Evidence Item 5). In metabolite profiling or CYP phenotyping studies, Bucumolol-d9 can serve a dual role: (i) as an IS for quantitative analysis of the parent drug, and (ii) as a stable-isotope tracer for elucidating metabolic pathways when used in conjunction with high-resolution mass spectrometry. The +9 Da mass tag permits tracking of the parent drug and its deuterium-retaining metabolites, distinguishing them from endogenous compounds or co-administered drugs in drug-drug interaction (DDI) studies. This application leverages the identical chemical behavior of the deuterated analog, which is not achievable with a structural analog IS .

Forensic Toxicology and Anti-Doping Analysis Requiring Definitive Bucumolol Confirmation

In forensic toxicology and WADA-accredited anti-doping laboratories, the confirmation of Bucumolol (a β-blocker prohibited in certain sports) requires methods meeting stringent identification criteria, including chromatographic retention time matching and ion ratio consistency. Bucumolol-d9, as a co-eluting SIL-IS, provides the highest level of analytical confidence for both qualitative confirmation and quantitative determination. The +9 Da mass shift ensures that the IS does not interfere with the qualifier and quantifier ions of the analyte, while the matched physicochemical properties satisfy the identification point criteria under EU/ISO 17025 guidelines more robustly than a structural analog IS would .

Quote Request

Request a Quote for Bucumolol-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.